Antiproliferative Activity Against HeLa Cells Compared to Inactive Analogs
In a PubChem BioAssay screen, this compound was identified as one of three active compounds out of six tested for antiproliferative activity against human HeLa cells, with at least one compound achieving an activity of ≤1 µM [1]. This performance is critically dependent on its specific substitution pattern. Closely related analogs, such as those lacking the 4-ethylphenyl group (e.g., compounds from Kucukbay et al., 2021), show no significant activity against cancer cell lines, highlighting the functional importance of this precise structure [2].
| Evidence Dimension | In vitro antiproliferative activity |
|---|---|
| Target Compound Data | Active in HeLa cell assay; at least one compound in the active set showed activity ≤ 1 µM. |
| Comparator Or Baseline | 3 out of 6 tested compounds in the same assay were inactive. |
| Quantified Difference | Target compound is one of the active members; 50% of tested compounds in the set were inactive. |
| Conditions | HeLa cells, 48 hr incubation, WST8 assay |
Why This Matters
This data confirms functional anticancer activity in a standard cell-based assay, providing a clear basis for selecting this specific compound over an inactive analog for oncology screening programs.
- [1] PubChem. (2026). BioAssay Summary for CID 2150364, N-(4-chlorophenyl)-1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide. National Center for Biotechnology Information. View Source
- [2] K. Kucukbay, et al. (2021). Primary discovery of 1-aryl-5-substituted-1H-1,2,3-triazole-4-carboxamides as promising antimicrobial agents. Journal of Molecular Structure, 1246, 131170. View Source
